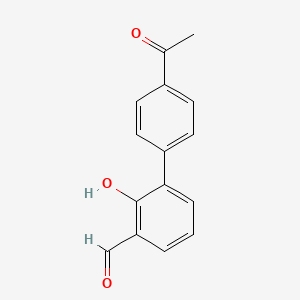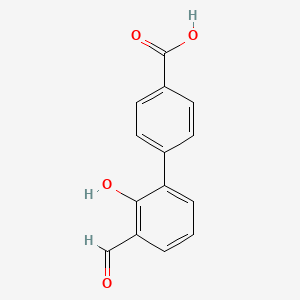
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (4-ACFPF95) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly pure form of 4-ACFPF, containing 95% of the compound by weight. 4-ACFPF95 has been studied extensively in the scientific community, and its various biochemical and physiological effects have been well-documented.
Applications De Recherche Scientifique
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the effects of certain compounds on cellular metabolism, as well as to study the biochemical and physiological effects of various drugs. 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has also been used in studies to investigate the effects of certain compounds on gene expression and protein synthesis.
Mécanisme D'action
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an organic compound that acts as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the synthesis of prostaglandins. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and stability. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be toxic at high concentrations, and caution should be taken when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the mechanisms of action of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of new and improved drugs. Finally, further research into the synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% begins with the reaction of p-nitrobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction produces the intermediate product 4-(3-amino-2-cyanoacetylphenyl)-2-formylphenol. This intermediate is then reacted with sodium hydroxide and sodium hydrogen sulfide to yield 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-13(17)12(7-10)8-16/h1-8,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXFZAZKUAMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685148 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093119-80-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














